molecular formula C23H27N3O B12926797 4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine

4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine

Katalognummer: B12926797
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: BUEOMSJLYTXRFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with diphenyl groups and an isopropylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5,6-diphenylpyrazine with an appropriate alkylating agent to introduce the butan-1-amine side chain. The reaction conditions often require the use of a base, such as sodium t-butoxide, and a solvent like n-methyl pyrrolidone, with the reaction being carried out at low temperatures (0-5°C) to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine involves its role as a prostacyclin receptor agonist . Upon administration, the compound is metabolized to its active form, which selectively binds to the prostacyclin receptor (IP receptor). This binding leads to vasodilation and other therapeutic effects, making it useful in the treatment of vascular diseases. The compound’s selectivity for the IP receptor over other prostanoid receptors is a key aspect of its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((5,6-Diphenylpyrazin-2-yl)oxy)-N-isopropylbutan-1-amine is unique due to its specific substitution pattern on the pyrazine ring and its isopropylamine side chain. This structural uniqueness contributes to its selective binding to the IP receptor and its potential therapeutic applications.

Eigenschaften

Molekularformel

C23H27N3O

Molekulargewicht

361.5 g/mol

IUPAC-Name

4-(5,6-diphenylpyrazin-2-yl)oxy-N-propan-2-ylbutan-1-amine

InChI

InChI=1S/C23H27N3O/c1-18(2)24-15-9-10-16-27-21-17-25-22(19-11-5-3-6-12-19)23(26-21)20-13-7-4-8-14-20/h3-8,11-14,17-18,24H,9-10,15-16H2,1-2H3

InChI-Schlüssel

BUEOMSJLYTXRFY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCCCCOC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.